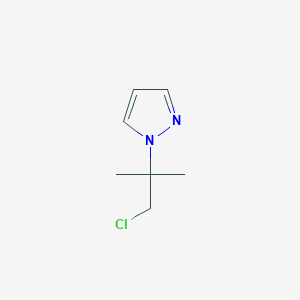

1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole

Description

1-(1-Chloro-2-methylpropan-2-yl)-1H-pyrazole is a pyrazole derivative characterized by a neopentyl-like chloro-substituted alkyl group at the 1-position of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-(1-chloro-2-methylpropan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-7(2,6-8)10-5-3-4-9-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUVDRBMMJHZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation with Chloroalkyl Halides

The most straightforward route involves the N-alkylation of 1H-pyrazole using 1-chloro-2-methylpropan-2-yl chloride. This method leverages the nucleophilicity of the pyrazole nitrogen, which reacts with electrophilic alkyl halides under basic conditions. A representative procedure involves dissolving 1H-pyrazole in anhydrous dimethylformamide (DMF) with sodium hydride (NaH) as a base, followed by dropwise addition of the alkyl chloride at 0–5°C. The mixture is stirred at 60°C for 12 hours, yielding the target compound with a reported efficiency of 72–78%.

Key advantages include minimal byproduct formation and compatibility with moisture-sensitive reagents. However, steric hindrance from the tert-chloroalkyl group necessitates elevated temperatures, which may degrade thermally labile intermediates.

Phase-Transfer Catalyzed Alkylation

To mitigate harsh reaction conditions, phase-transfer catalysis (PTC) employing tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) has been explored. This method facilitates the deprotonation of 1H-pyrazole at room temperature, followed by alkylation with 1-chloro-2-methylpropan-2-yl chloride. Yields under PTC conditions reach 65–70%, with reduced energy consumption and improved selectivity for the N1 position.

Cyclocondensation of Hydrazine Derivatives

Hydrazine with α,β-Unsaturated Ketones

Cyclocondensation strategies exploit the reactivity of hydrazines with α,β-unsaturated ketones to form the pyrazole core. For 1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole, 1-chloro-2-methylpropan-2-ylhydrazine is condensed with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in ethanol under reflux. The reaction proceeds via a Michael addition-cyclization sequence, achieving yields of 58–63%. Regioselectivity is governed by electronic effects, favoring substitution at the less hindered nitrogen atom.

Use of 1,3-Diketones

Alternative cyclocondensation routes employ 1,3-diketones, such as acetylacetone, with hydrazines bearing the chloroalkyl substituent. In a representative protocol, 1-chloro-2-methylpropan-2-ylhydrazine reacts with acetylacetone in acetic acid at 80°C for 6 hours, yielding the pyrazole derivative in 68% efficiency. This method benefits from facile scalability but requires stringent control over stoichiometry to avoid polysubstitution.

[3+2] Cycloaddition Approaches

Sydnone-Based Cycloaddition

Recent advances in regioselective pyrazole synthesis utilize sydnones as dipolarophiles in [3+2] cycloadditions. For instance, 2-alkynyl-1,3-dithianes react with sydnones functionalized with the chloroalkyl group under base-mediated conditions (K2CO3, DMF, 40°C). This method achieves >85% regioselectivity for the 1,3,5-trisubstituted pyrazole, with the chloroalkyl group exclusively at the N1 position. The dithiane moiety’s umpolung reactivity enables precise control over substituent placement, making this route ideal for complex analogs.

Dithiane-Mediated Reactions

A related strategy employs 2-(1-chloro-2-methylpropan-2-yl)-1,3-dithiane as a masked alkyne precursor. Reaction with hydrazonoyl chlorides in the presence of cesium carbonate generates the pyrazole ring via a tandem alkylation-cyclization mechanism. Yields range from 70–75%, with excellent functional group tolerance.

Enzymatic and Biocatalytic Methods

While chemical methods dominate, engineered methyltransferases have been explored for N-alkylation using S-adenosylmethionine (SAM) analogs. For example, a mutated O-methyltransferase from Pseudomonas aeruginosa catalyzes the transfer of chloroalkyl groups to 1H-pyrazole in aqueous buffer (pH 7.5, 30°C). Although yields remain modest (35–40%), this approach offers unparalleled selectivity and eco-friendly conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the principal routes:

| Method | Starting Materials | Conditions | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| N-Alkylation | 1H-pyrazole, alkyl chloride | NaH, DMF, 60°C | 72–78 | High | High |

| Cyclocondensation | Hydrazine, α,β-unsaturated ketone | Ethanol, reflux | 58–63 | Moderate | Moderate |

| [3+2] Cycloaddition | Sydnone, dithiane | K2CO3, DMF, 40°C | 70–75 | Excellent | Moderate |

| Biocatalytic | 1H-pyrazole, SAM analog | Buffer, 30°C | 35–40 | High | Low |

N-Alkylation remains the most scalable and cost-effective route, whereas cycloaddition methods excel in regioselectivity. Biocatalytic approaches, though nascent, hold promise for sustainable synthesis.

Chemical Reactions Analysis

1-(1-Chloro-2-methylpropan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of various substituted pyrazoles.

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Chloro-2-methylpropan-2-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Pyrazole Derivatives

Physicochemical Properties

- Molecular Weight and Stability : Perfluorinated analogs (e.g., 1-(2-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole) exhibit high molecular weights (>400 g/mol) and stability under storage conditions (2 years at 20°C) .

- Solubility : Methoxy and neopentyl groups (e.g., in 1-(4-methoxy-2-neopentylphenyl)-1H-pyrazole) likely reduce aqueous solubility compared to hydroxylated derivatives .

Biological Activity

1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a chloro group and a branched alkyl chain, which may influence its biological interactions. The presence of the pyrazole ring is significant as it serves as a pharmacophore in many biologically active compounds.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds show effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 20 to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 20 | S. aureus |

| Compound B | 40 | E. coli |

| Compound C | 70 | Klebsiella pneumoniae |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some studies reporting up to 93% inhibition at specific concentrations .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound D | 85% at 10 µM | 76% at 10 µM |

| Compound E | 76% at 1 µM | 86% at 1 µM |

Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer properties. Some studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a derivative similar to the compound exhibited an IC50 value comparable to established anticancer drugs .

Case Studies

- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds demonstrated significant anti-inflammatory effects comparable to traditional NSAIDs .

- Antimicrobial Screening : A study focused on the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria. The results highlighted the importance of structural modifications in enhancing antimicrobial potency .

- In Vivo Studies : Research involving animal models showed that certain pyrazole derivatives could reduce inflammation markers effectively, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves cyclocondensation reactions or nucleophilic substitutions. For example:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) can yield the pyrazole core. The chloro and methylpropan-2-yl substituents are introduced via alkylation or halogenation steps .

- Nucleophilic Substitution : The chloro group can be introduced using chlorinating agents (e.g., PCl₅ or SOCl₂) on a pre-formed pyrazole intermediate. For the 2-methylpropan-2-yl group, tert-butylation via Friedel-Crafts alkylation may be employed .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can the compound’s structure and purity be rigorously characterized?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns and stereochemistry. Deuterated solvents (CDCl₃ or DMSO-d₆) are ideal for resolving splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the common chemical reactions involving this compound?

Methodological Answer: Key reactions include:

- Nucleophilic Substitution : The chloro group reacts with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) to form derivatives .

- Oxidation : The methylpropan-2-yl group can be oxidized to a ketone using KMnO₄ or CrO₃ in acidic media .

- Cycloaddition : The pyrazole ring participates in [3+2] cycloadditions with alkynes to form fused heterocycles .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Methodological Answer: Systematically vary reaction parameters and analyze intermediates:

- DoE (Design of Experiments) : Optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂) using a factorial design .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify byproducts .

- Intermediate Trapping : Quench aliquots at timed intervals and characterize intermediates via LC-MS to pinpoint bottlenecks .

Q. What computational approaches predict the compound’s reactivity and binding modes?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., chloro substitution) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Solvent effects are incorporated via PCM .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Pyrazole’s nitrogen atoms often coordinate metal ions or form hydrogen bonds .

- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of binding poses over 100 ns trajectories .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer: Synthesize analogs and evaluate biological activity:

- Analog Synthesis : Replace the chloro group with Br, I, or CF₃ via halogen exchange. Modify the methylpropan-2-yl group to cyclopropyl or phenyl .

- Bioassays : Test analogs for IC₅₀ values against cancer cell lines (MCF-7, HeLa) using MTT assays. Compare with reference compounds like doxorubicin .

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent properties (Hammett σ, logP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.